N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide
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Overview
Description
N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H22N2O2S and its molecular weight is 294.41. The purity is usually 95%.
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Scientific Research Applications
Radioligand Binding Studies
Research has demonstrated the use of structurally related compounds as radioligands for in vivo binding to brain receptors, such as cannabinoid CB1 receptors. These studies aim to better understand receptor distribution and function, potentially aiding in the development of therapeutic agents for neurological disorders (Gatley et al., 1996).
Heterocyclic Synthesis
Compounds with similarities in structure have been utilized in the synthesis of diverse heterocyclic compounds, which are crucial scaffolds in many drugs and biologically active molecules. This type of research contributes to the development of novel therapeutics by providing new chemical entities (Mohareb et al., 2004).
Molecular Interaction Studies
Studies on the molecular interactions between cannabinoid receptor antagonists and the CB1 receptor have been conducted, which could inform the development of new pharmaceuticals targeting cannabinoid receptors for the treatment of obesity, addiction, and other health conditions (Shim et al., 2002).
Antimicrobial Activity
Research on the synthesis of novel compounds, including those with a thiophene moiety, and their potential antimicrobial activity showcases the application of these chemicals in addressing resistance to antibiotics and discovering new antimicrobial agents (Jeankumar et al., 2013).
Drug Discovery
The synthesis and evaluation of compounds as inhibitors for specific proteins involved in disease pathology, such as Mycobacterium tuberculosis GyrB ATPase, underline the role of such molecules in drug discovery and development efforts aimed at tackling infectious diseases (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
The compound, also known as N-(oxan-4-yl)-4-thiophen-3-ylpiperidine-1-carboxamide or Navacaprant , is a selective κ-opioid receptor antagonist . The κ-opioid receptor is a protein that plays a key role in mood regulation, stress response, and the perception of pain.
Mode of Action
As a κ-opioid receptor antagonist, Navacaprant works by binding to the κ-opioid receptors in the brain, thereby blocking the action of endogenous κ-opioid peptides. This blockade can lead to changes in mood, stress response, and pain perception .
Biochemical Pathways
It is known that the κ-opioid receptor is involved in various signaling pathways in the brain, including those related to mood and pain perception .
Result of Action
The molecular and cellular effects of Navacaprant’s action are likely to involve changes in neuronal signaling due to the blockade of the κ-opioid receptor. This can result in alterations in mood, stress response, and pain perception .
Properties
IUPAC Name |
N-(oxan-4-yl)-4-thiophen-3-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(16-14-3-8-19-9-4-14)17-6-1-12(2-7-17)13-5-10-20-11-13/h5,10-12,14H,1-4,6-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSLVQVHCORZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.